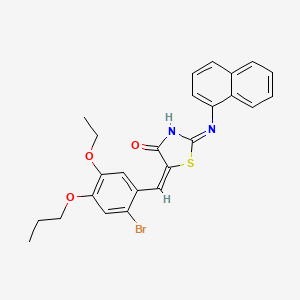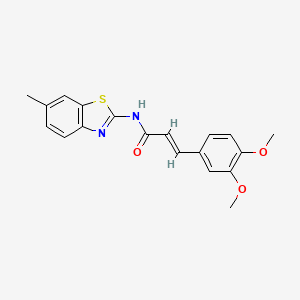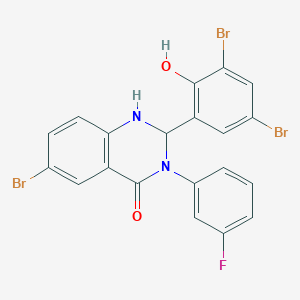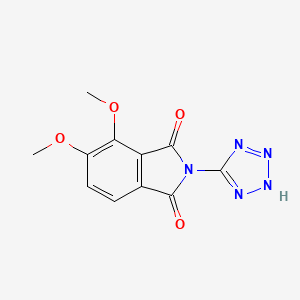![molecular formula C16H10N6O9 B10957587 N'~2~,N'~5~-bis[(E)-(5-nitrofuran-2-yl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10957587.png)
N'~2~,N'~5~-bis[(E)-(5-nitrofuran-2-yl)methylidene]furan-2,5-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-BIS[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple furan rings and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-BIS[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE typically involves the condensation of 5-nitro-2-furaldehyde with 2,5-furandicarbohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’,N’-BIS[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N’,N’-BIS[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N’,N’-BIS[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The furan rings can also interact with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- N(4),N(4′)-Bis[(E)-(5-nitro-2-furyl)methylidene][1,1′-biphenyl]-4,4′-diamine
- {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
Uniqueness
N’,N’-BIS[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is unique due to its specific combination of furan rings and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H10N6O9 |
|---|---|
Molecular Weight |
430.29 g/mol |
IUPAC Name |
2-N,5-N-bis[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2,5-dicarboxamide |
InChI |
InChI=1S/C16H10N6O9/c23-15(19-17-7-9-1-5-13(29-9)21(25)26)11-3-4-12(31-11)16(24)20-18-8-10-2-6-14(30-10)22(27)28/h1-8H,(H,19,23)(H,20,24)/b17-7+,18-8+ |
InChI Key |
BYYVPSPIDTWFKR-ZEELXFFVSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10957514.png)
![4-(2,3-dimethylphenyl)-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10957516.png)

![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetamide](/img/structure/B10957524.png)
![4-benzyl-5-[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10957534.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10957535.png)

![1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea](/img/structure/B10957543.png)

![5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(3-fluorophenyl)furan-2-carboxamide](/img/structure/B10957548.png)
![1-cyclohexyl-3-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B10957562.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B10957570.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B10957583.png)
